molecular formula C21H27NO3 B10770255 Bomppa

Bomppa

Cat. No.: B10770255
M. Wt: 341.4 g/mol
InChI Key: GJRIGACGWLYZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOMPPA (benzyloxy-methoxyphenyl-propylamide) is a synthetic organic compound. Its chemical structure consists of a propylamide group attached to a phenyl ring with methoxy and benzyloxy substituents .

Preparation Methods

a. Synthetic Routes

BOMPPA can be synthesized through various routes. One common method involves the reaction of an appropriate amine (e.g., propylamine) with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under suitable conditions. The benzyloxy group can be introduced using benzyl bromide or benzyl chloride.

b. Reaction Conditions

The reaction typically occurs in a solvent (e.g., ethanol or dichloromethane) with a base (e.g., sodium hydroxide) as a catalyst. The resulting this compound compound can be purified through recrystallization or column chromatography.

c. Industrial Production

While this compound is not widely produced industrially, it serves as a valuable intermediate in pharmaceutical research and development.

Chemical Reactions Analysis

BOMPPA undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the amide group yields the corresponding amine.

    Substitution: this compound can undergo nucleophilic substitution reactions at the benzyl carbon. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major products from these reactions include the carboxylic acid derivative and the reduced amine form.

Scientific Research Applications

BOMPPA finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and reactivity.

    Biological Studies: this compound derivatives may serve as probes for studying biological processes.

    Industry: Its synthetic versatility makes it useful in designing new compounds.

Mechanism of Action

The exact mechanism of BOMPPA’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While BOMPPA is not widely studied, its unique structure sets it apart. Similar compounds include other amides and benzyl-substituted phenyl derivatives.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[5-methoxy-2-[(3-methoxyphenyl)methyl]phenyl]propyl]propanamide

InChI

InChI=1S/C21H27NO3/c1-4-21(23)22-12-6-8-17-15-20(25-3)11-10-18(17)13-16-7-5-9-19(14-16)24-2/h5,7,9-11,14-15H,4,6,8,12-13H2,1-3H3,(H,22,23)

InChI Key

GJRIGACGWLYZAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=C(C=CC(=C1)OC)CC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.